(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride (2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13425451
InChI: InChI=1S/C11H14ClFN2.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14-15H,4-7H2;1H
SMILES: C1CNCC1NCC2=C(C=CC=C2Cl)F.Cl
Molecular Formula: C11H15Cl2FN2
Molecular Weight: 265.15 g/mol

(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride

CAS No.:

Cat. No.: VC13425451

Molecular Formula: C11H15Cl2FN2

Molecular Weight: 265.15 g/mol

* For research use only. Not for human or veterinary use.

(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride -

Specification

Molecular Formula C11H15Cl2FN2
Molecular Weight 265.15 g/mol
IUPAC Name N-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-3-amine;hydrochloride
Standard InChI InChI=1S/C11H14ClFN2.ClH/c12-10-2-1-3-11(13)9(10)7-15-8-4-5-14-6-8;/h1-3,8,14-15H,4-7H2;1H
Standard InChI Key KEKMADLBIVIMGK-UHFFFAOYSA-N
SMILES C1CNCC1NCC2=C(C=CC=C2Cl)F.Cl
Canonical SMILES C1CNCC1NCC2=C(C=CC=C2Cl)F.Cl

Introduction

Chemical Identity and Structural Characteristics

(2-Chloro-6-fluoro-benzyl)-pyrrolidin-3-yl-amine hydrochloride (CAS 1289585-42-7) is a synthetic organic compound characterized by a pyrrolidine ring substituted with a chlorofluorobenzyl group. Its molecular formula is C₁₁H₁₅Cl₂FN₂, with a molecular weight of 265.15 g/mol . The hydrochloride salt form enhances water solubility and stability, making it suitable for research applications .

Key Structural Features:

  • Pyrrolidine Core: A five-membered saturated nitrogen-containing heterocycle.

  • Chlorofluorobenzyl Group: A benzyl moiety with chlorine at the 2-position and fluorine at the 6-position, introducing electronic and steric effects.

  • Hydrochloride Salt: Protonated amine group improves ionic interactions and formulation stability.

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅Cl₂FN₂
Molecular Weight265.15 g/mol
SMILESC1CNCC1NCC2=C(C=CC=C2Cl)F.Cl
InChIKeyKEKMADLBIVIMGK-QRPNPIFTSA-N

Synthetic Pathways and Reaction Conditions

The synthesis involves multi-step reactions, typically starting with benzyl halide derivatives and pyrrolidine amines. While exact protocols are proprietary, general methods include:

Core Assembly

  • Benzyl Halide Preparation: 2-Chloro-6-fluorobenzyl chloride is synthesized via halogenation of benzyl chloride or fluorination of chlorobenzyl derivatives .

  • Nucleophilic Substitution: Pyrrolidin-3-amine reacts with the benzyl halide under basic conditions (e.g., NaHCO₃ or K₂CO₃) to form the amine-benzyl bond .

  • Salt Formation: The free base is treated with HCl to yield the hydrochloride salt.

Table 2: Representative Synthesis Steps

StepReagents/ConditionsYield/Notes
Benzyl Halide SynthesisCl₂/CH₂Cl₂, F₂/CH₃FHigh purity (>98%)
Amine CouplingPyrrolidin-3-amine, NaHCO₃Moderate yield (~70%)
Salt FormationHCl (aq.), recrystallizationQuantitative

Pharmacological and Biological Activity

The compound’s chlorofluorobenzyl and pyrrolidine groups confer potential bioactivity, particularly in neurological and enzymatic targets:

Neurotransmitter Interactions

  • GABA Receptors: Structural analogs show modulation of γ-aminobutyric acid (GABA) receptors, influencing anxiety and mood regulation .

  • Serotonin Reuptake Inhibition: Fluorine substitution enhances membrane permeability, a trait shared with selective serotonin reuptake inhibitors (SSRIs) .

Enzyme Inhibition

  • Kinase Targets: Pyrrolidine derivatives are explored as kinase inhibitors, though specific data for this compound remain limited .

  • Oxidative Stress Modulation: Fluorinated aromatic systems may scavenge reactive oxygen species (ROS), though direct evidence is lacking .

Table 3: Comparative Bioactivity of Analogous Compounds

CompoundActivityReference
(R)-1-(2-Chlorobenzyl)pyrrolidin-3-amineAntianxiety effects
6-Chloro-N-(pyrrolidin-3-yl)pyrimidin-4-amineKinase inhibition (GSK-3β)
1-(3-Fluoropyridin-2-yl)pyrrolidin-3-amineNeuroprotective effects

Structural and Functional Comparisons

The compound’s unique halogenation pattern distinguishes it from related pyrrolidine derivatives:

Halogen Substituent Effects

  • Chlorine (2-Position): Electron-withdrawing, enhancing electrophilicity and receptor binding .

  • Fluorine (6-Position): Increases lipophilicity and metabolic stability via C-F bond strength .

Stereochemical Variants

  • (S)-Enantiomer: Observed in chiral derivatives, influencing binding affinity to stereospecific targets (e.g., serotonin receptors) .

Table 4: Physicochemical Property Comparison

PropertyThis Compound(2-Chloro-benzyl)-pyrrolidin-3-yl-amine
Molecular Weight265.15 g/mol247.16 g/mol
logP (Predicted)~2.8~2.5
Fluorine Substituent6-PositionNone

Applications in Research and Industry

Pharmaceutical Intermediates

Used in synthesizing CNS-targeted drugs, particularly for depression and anxiety .

Agrochemical Development

Fluorinated pyrrolidines are explored as insecticides due to their bioactivity .

Material Science

Pyrrolidine derivatives with halogens may serve as catalysts or polymer modifiers .

Research Gaps and Future Directions

  • Mechanistic Studies: Detailed binding assays and in vivo efficacy trials are needed.

  • Stereochemical Optimization: Exploring (R)- and (S)-enantiomers for enhanced selectivity .

  • Green Chemistry: Developing solvent-free or catalytic methods to reduce waste .

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